

Comparative toxicity profile of Fenfangjine G and related alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenfangjine G	
Cat. No.:	B15588280	Get Quote

A Comparative Toxicity Profile of **Fenfangjine G** and Related Bisbenzylisoquinoline Alkaloids

This guide provides a comparative overview of the toxicity profiles of the bisbenzylisoquinoline alkaloids **Fenfangjine G**, Tetrandrine, and Fangchinoline. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available experimental data.

Executive Summary

Bisbenzylisoquinoline alkaloids, a class of natural products primarily isolated from plants of the Menispermaceae family, are known for their diverse pharmacological activities. Tetrandrine and Fangchinoline, major constituents of the traditional Chinese medicine Stephania tetrandra, have been extensively studied for their anti-inflammatory, anti-tumor, and multidrug resistance-reversing properties. However, their clinical application has been hampered by concerns regarding their toxicity. This guide synthesizes the available preclinical toxicity data for Tetrandrine and Fangchinoline to provide a comparative perspective.

Important Note on **Fenfangjine G**: Despite a comprehensive search of scientific literature, no publically available in vivo or in vitro toxicity data for **Fenfangjine G** could be identified. Therefore, a direct comparison of its toxicity profile with Tetrandrine and Fangchinoline is not possible at this time. This guide presents the available chemical information for **Fenfangjine G** alongside the detailed toxicity data for the other two related alkaloids.



Chemical and Physical Properties

A basic comparison of the chemical properties of the three alkaloids is presented below.

Property	Fenfangjine G	Tetrandrine	Fangchinoline
Molecular Formula	C22H27NO8	C38H42N2O6	C37H40N2O6
Molecular Weight	433.5 g/mol	622.7 g/mol	608.7 g/mol
Source	Stephania tetrandra	Stephania tetrandra	Stephania tetrandra
Structure	Protoberberine Alkaloid	Bisbenzylisoquinoline Alkaloid	Bisbenzylisoquinoline Alkaloid

Toxicity Profile of Tetrandrine

Tetrandrine has been the subject of numerous toxicological studies, revealing a dose-dependent toxicity profile that primarily affects the liver, lungs, and kidneys.[1] Its clinical use is limited due to these toxic side effects.[1][2]

In Vivo Toxicity Data

An acute toxicity study in female BALB/c mice established the median lethal dose (LD50) of intravenously administered Tetrandrine.[1][3] Sub-chronic toxicity has also been evaluated, identifying a no-observed-adverse-effect-level (NOAEL).[1][3]

Parameter	Value	Species	Route of Administrat ion	Study Type	Reference
LD50	444.67 ± 35.76 mg/kg	BALB/c Mice	Intravenous	Acute	[1][3]
NOAEL	90 mg/kg/day	BALB/c Mice	Intravenous	14-Day Sub- chronic	[1][3]
LOAEL	150 mg/kg/day	BALB/c Mice	Intravenous	14-Day Sub- chronic	[1][3]



At the LOAEL of 150 mg/kg, transient toxicity to the liver, lungs, and kidneys was observed, which was reversible upon withdrawal of the compound.[1][3]

In Vitro Cytotoxicity Data

Tetrandrine has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values vary depending on the cell line and exposure duration.

Cell Line	Cancer Type	IC ₅₀ (μΜ)	Exposure Time	Reference
HL-7702 (Normal)	Human Liver	44.25 ± 0.21	Not Specified	
MCF7	Breast Cancer	21.76	24 h	
MDA-MB-231	Breast Cancer	8.76	24 h	_
SUM-149	Breast Cancer	15.3 ± 4.1	96 h	-
SUM-159	Breast Cancer	24.3 ± 2.1	96 h	-

Toxicity Profile of Fangchinoline

Fangchinoline is structurally similar to Tetrandrine and also exhibits a range of biological activities, including neuroprotective and anti-tumor effects. According to the Globally Harmonized System (GHS) of classification, it is considered harmful if swallowed.

In Vitro Cytotoxicity Data

Fangchinoline has shown cytotoxicity against cancer cells, with a notable difference in potency compared to normal cells.



Cell Line	Cell Type	IC50 (μM)	Reference
HET-1A (Normal)	Human Esophageal Epithelial	8.93	
EC1	Esophageal Squamous Cell Carcinoma	3.042	
ECA109	Esophageal Squamous Cell Carcinoma	1.294	-
Kyse450	Esophageal Squamous Cell Carcinoma	2.471	-
Kyse150	Esophageal Squamous Cell Carcinoma	2.22	-
MRC-5	Human Lung Fibroblast	CC50: 12.40	-

Toxicity Profile of Fenfangjine G

As of the date of this guide, there is no publicly available toxicological data for **Fenfangjine G**. Further research is required to determine its safety profile.

Experimental Protocols Acute and Sub-chronic In Vivo Toxicity Assessment of Tetrandrine[1][3]

- Animal Model: Female BALB/c mice.
- Acute Toxicity (LD50 Determination):
 - Mice were administered a single intravenous dose of Tetrandrine at concentrations of 20, 100, 180, 260, and 340 mg/kg.



- The median lethal dose (LD50) was calculated using Dixon's up-and-down method.
- Animals were observed for 14 days for clinical symptoms and mortality.
- At the end of the study, body weight, serum biochemistry, and organ histology were examined.
- Sub-chronic Toxicity (14-Day Study):
 - Mice were intravenously administered Tetrandrine daily for 14 consecutive days at doses of 30, 90, and 150 mg/kg.
 - A control group received the vehicle.
 - Clinical symptoms, mortality, and body weight were monitored throughout the study.
 - At the end of the 14-day period, and after a 1-week recovery period, serum biochemistry,
 organ weight, and histopathology of major organs were evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
 colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular
 oxidoreductase enzymes reflect the number of viable cells present.
- General Procedure:
 - Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compound (e.g., Tetrandrine or Fangchinoline) for a specified duration (e.g., 24, 48, or 72 hours).
 - After the treatment period, the medium is removed, and MTT solution is added to each well.
 - The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.



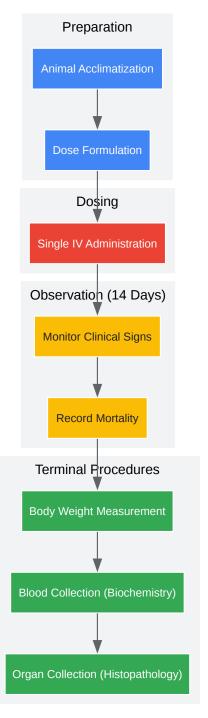
- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

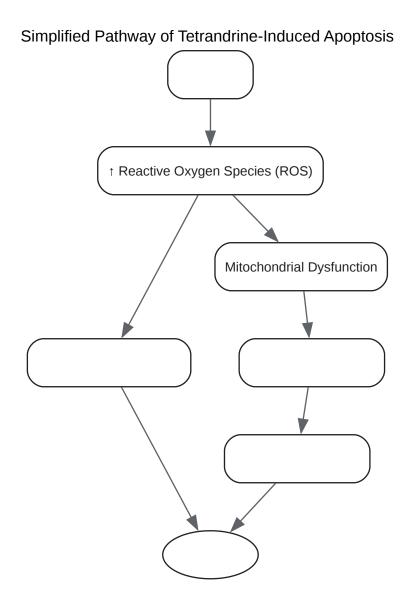
Experimental Workflow for In Vivo Acute Toxicity Study



Workflow for In Vivo Acute Toxicity Assessment







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and sub-chronic toxicity of tetrandrine in intravenously exposed female BALB/c mice
 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative toxicity profile of Fenfangjine G and related alkaloids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588280#comparative-toxicity-profile-of-fenfangjine-g-and-related-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com